molecular formula C10H11NO4 B12566728 Glycine, N-[4-(hydroxymethyl)benzoyl]- CAS No. 264618-14-6

Glycine, N-[4-(hydroxymethyl)benzoyl]-

Cat. No.: B12566728
CAS No.: 264618-14-6
M. Wt: 209.20 g/mol
InChI Key: PUGNMJQWASGYRI-UHFFFAOYSA-N
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Description

Glycine, N-[4-(hydroxymethyl)benzoyl]- is an N-acylated glycine derivative characterized by a hydroxymethyl-substituted benzoyl group attached to the amino terminus of glycine. This compound is structurally related to pharmacologically active glycine derivatives, which are often explored for therapeutic applications, including enzyme inhibition and drug delivery systems.

Properties

CAS No.

264618-14-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-[[4-(hydroxymethyl)benzoyl]amino]acetic acid

InChI

InChI=1S/C10H11NO4/c12-6-7-1-3-8(4-2-7)10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14)

InChI Key

PUGNMJQWASGYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[4-(hydroxymethyl)benzoyl]- typically involves the acylation of glycine with benzoyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[4-(hydroxymethyl)benzoyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of Glycine, N-[4-(carboxyl)benzoyl]-.

    Reduction: Formation of Glycine, N-[4-(benzyl)benzoyl]-.

    Substitution: Formation of various substituted benzoyl glycine derivatives.

Scientific Research Applications

Glycine, N-[4-(hydroxymethyl)benzoyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[4-(hydroxymethyl)benzoyl]- involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can modulate the activity of neurotransmitter receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

The following table and analysis compare Glycine, N-[4-(hydroxymethyl)benzoyl]- with structurally and functionally related compounds, emphasizing substituent effects, biological activity, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Glycine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity Synthesis Method References
Glycine, N-[4-(hydroxymethyl)benzoyl]- C₁₀H₁₁NO₄ 209.20 4-Hydroxymethyl benzoyl Not explicitly reported (inferred) N-acylation of glycine
N-[4-(Benzyloxy)benzoyl]serine C₁₇H₁₇NO₅ 315.32 4-Benzyloxy benzoyl Potent α-glucosidase inhibitor Library synthesis
Glycine, N-(4-methylbenzoyl) C₁₀H₁₁NO₃ 193.20 4-Methyl benzoyl Medicinal chemistry applications Steiger-like acylation
Glycine, N-[4-(2-oxo-3(2H)-benzoxazolyl)benzoyl] C₁₇H₁₅N₃O₅ 341.32 Benzoxazolyl-linked benzoyl Physicochemical properties studied Multi-step condensation
N-[4-(2-Cyclopentylethoxy)benzoyl]glycine C₁₇H₂₁NO₄ 307.35 Cyclopentylethoxy benzoyl Supplier-listed (activity unspecified) Functionalized acylation
Key Comparative Insights:

D. Physicochemical Properties

  • The hydroxymethyl group may confer intermediate solubility between the highly polar benzoxazolyl derivative and the lipophilic cyclopentylethoxy analog . Such properties are critical for drug-likeness and bioavailability.

Biological Activity

Glycine, N-[4-(hydroxymethyl)benzoyl]- is a synthetic compound that features a glycine moiety linked to a benzoyl group with a hydroxymethyl substituent at the para position. This unique structure may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The presence of the hydroxymethyl group enhances the compound's potential for various chemical reactions and interactions. This modification can influence its solubility, reactivity, and overall biological activity. The following table summarizes some comparative structural features with other related compounds:

Compound Name Structural Features Unique Aspects
Glycine, N-[4-(methoxy)benzoyl]-Methoxy group instead of hydroxymethylPotentially different solubility and reactivity
Glycine, N-[4-(formyl)benzoyl]-Formyl group instead of hydroxymethylDifferent reactivity due to aldehyde functionality
Glycine, N-[4-(hydroxyphenyl)benzoyl]-Hydroxyphenyl instead of hydroxymethylMay exhibit different biological activities

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that Glycine, N-[4-(hydroxymethyl)benzoyl]- may possess anti-inflammatory and analgesic properties. These effects are likely mediated through its interaction with specific receptors or enzymes involved in pain and inflammation pathways. Further research is needed to elucidate the precise mechanisms of action.

  • Mechanism of Action : The compound may inhibit the activity of certain enzymes or modulate receptor activity involved in inflammatory responses.
  • Research Findings : Early studies indicate potential efficacy in reducing inflammation markers in vitro.

Comparative Biological Activity

A review of literature regarding similar compounds reveals insights into their biological activities:

  • Antimicrobial Properties : Some derivatives exhibit strong antibacterial and antifungal activities against various strains. For example, MIC values for certain piperidine derivatives ranged from 3.125 to 100 mg/mL against pathogens like E. coli and C. albicans .
  • Inhibition of Enzymatic Activity : Related compounds have been shown to inhibit key enzymes involved in purine biosynthesis (e.g., GAR-TFase), suggesting potential applications in cancer treatment .

Future Research Directions

To fully understand the biological activity of Glycine, N-[4-(hydroxymethyl)benzoyl]-, further investigations are warranted:

  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • Comparative Studies : Evaluating its activity against a broader range of biological targets compared to existing drugs.

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